2,4-Dimethoxy-5-(propane-2-sulfonyl)benzene-1-sulfonyl chloride
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Overview
Description
2,4-Dimethoxy-5-(propane-2-sulfonyl)benzene-1-sulfonyl chloride is a chemical compound with a complex structure, characterized by the presence of methoxy groups, sulfonyl groups, and a benzene ring
Preparation Methods
The synthesis of 2,4-Dimethoxy-5-(propane-2-sulfonyl)benzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. Industrial production methods may involve the use of catalysts such as Lewis acids (e.g., FeBr3, AlCl3, ZnCl2) to enhance the reaction efficiency .
Chemical Reactions Analysis
2,4-Dimethoxy-5-(propane-2-sulfonyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can target the sulfonyl groups.
Common Reagents and Conditions: Typical reagents include halogens (e.g., Cl2, Br2), acids (e.g., H2SO4), and bases (e.g., NaOH) under controlled temperature and pressure conditions
Scientific Research Applications
2,4-Dimethoxy-5-(propane-2-sulfonyl)benzene-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-5-(propane-2-sulfonyl)benzene-1-sulfonyl chloride involves the formation of a positively charged intermediate during electrophilic aromatic substitution . This intermediate then undergoes further reactions to form the final product. The sulfonyl chloride group acts as an electrophile, targeting nucleophilic sites on other molecules .
Comparison with Similar Compounds
Similar compounds include other benzene derivatives with sulfonyl and methoxy groups, such as:
- 2,4-Dimethoxybenzene-1-sulfonyl chloride
- 5-(Propane-2-sulfonyl)benzene-1-sulfonyl chloride
- 2,4-Dimethoxy-5-(methylsulfonyl)benzene-1-sulfonyl chloride
These compounds share similar reactivity patterns but differ in their specific substituents, which can influence their chemical behavior and applications .
Properties
CAS No. |
85477-11-8 |
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Molecular Formula |
C11H15ClO6S2 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2,4-dimethoxy-5-propan-2-ylsulfonylbenzenesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO6S2/c1-7(2)19(13,14)10-6-11(20(12,15)16)9(18-4)5-8(10)17-3/h5-7H,1-4H3 |
InChI Key |
ITVVQEQMDNDAIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=C(C=C1OC)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
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